![molecular formula C17H36NO3P B14588710 Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate CAS No. 61264-47-9](/img/structure/B14588710.png)
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Vorbereitungsmethoden
The synthesis of Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction conditions often require an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphanyl groups into molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate can be compared with other esters and phosphanyl-containing compounds:
Ethyl acetate: A simple ester used as a solvent and in the production of perfumes.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Phosphine derivatives: Compounds containing phosphanyl groups, used in catalysis and as ligands in coordination chemistry.
Eigenschaften
CAS-Nummer |
61264-47-9 |
|---|---|
Molekularformel |
C17H36NO3P |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
ethyl 3-[butoxy-(dibutylamino)phosphanyl]propanoate |
InChI |
InChI=1S/C17H36NO3P/c1-5-9-13-18(14-10-6-2)22(21-15-11-7-3)16-12-17(19)20-8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
KKADROZBFSVQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(CCC(=O)OCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


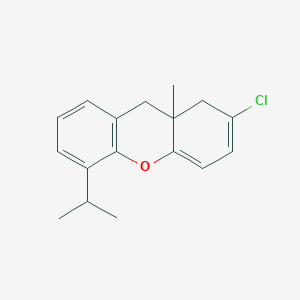

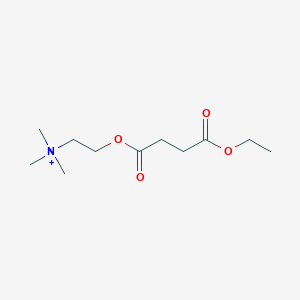
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)

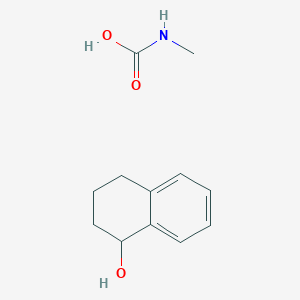
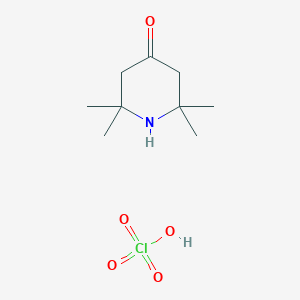
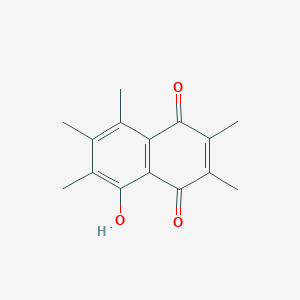
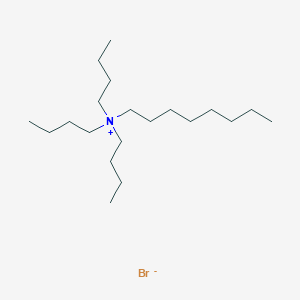
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)

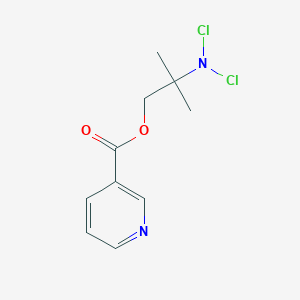
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
